Jervine

Description

This compound has been reported in Veratrum dahuricum, Veratrum taliense, and other organisms with data available.

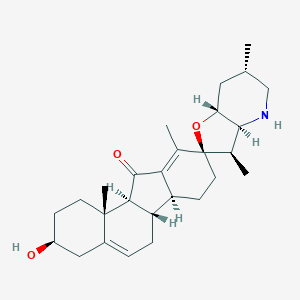

This compound is a steroidal alkaloid with molecular formula C27H39NO3 which is derived from the Veratrum plant genus. Similar to cyclopamine, which also occurs in the Veratrum genus, it is a teratogen implicated in birth defects when consumed by animals during a certain period of their gestation.

teratogen from Veratrum grandiflorum; RN given refers to parent cpd(3beta,23beta)-isomer; structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h5,14,16,18-21,23-24,28-29H,6-13H2,1-4H3/t14-,16+,18-,19-,20-,21+,23+,24-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEXYFLHGFJONT-DNMILWOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895026 | |

| Record name | Jervine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Jervine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5744 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL, ACETONE, CHLOROFORM | |

| Record name | JERVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM METHANOL + WATER | |

CAS No. |

469-59-0 | |

| Record name | Jervine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jervine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JERVINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | JERVINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Jervine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Jervine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JERVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V3ECX465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | JERVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

243.5-244.5 °C | |

| Record name | JERVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Jervine's Mechanism of Action in the Hedgehog Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jervine, a naturally occurring steroidal alkaloid, potently inhibits the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Its mechanism of action centers on the direct binding to and inhibition of Smoothened (SMO), a 7-transmembrane protein essential for Hh signal transduction. This guide provides a comprehensive technical overview of this compound's interaction with the Hh pathway, detailing its molecular mechanism, quantitative activity, and the experimental protocols used to elucidate its function. This document is intended to serve as a valuable resource for researchers and professionals involved in Hedgehog pathway research and the development of targeted cancer therapeutics.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial signaling cascade that plays a fundamental role in embryonic patterning and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a key target for anti-cancer drug development.

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the 12-transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 tonically inhibits SMO, preventing its localization to the primary cilium and keeping the pathway inactive. Upon ligand binding, this inhibition is relieved, allowing SMO to accumulate in the primary cilium and initiate a downstream signaling cascade. This culminates in the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and regulate the expression of Hh target genes that control cell fate, proliferation, and survival.

This compound's Core Mechanism of Action

This compound functions as a potent antagonist of the Hedgehog signaling pathway by directly targeting the SMO protein.[1][2] Its mechanism is analogous to that of another well-characterized SMO inhibitor, cyclopamine.[3][4]

Direct Binding to Smoothened (SMO)

This compound exerts its inhibitory effect through direct binding to the transmembrane (TMD) domain of the SMO receptor.[5][6] This binding event stabilizes an inactive conformation of SMO, preventing the conformational changes necessary for its activation and downstream signaling. While the precise, high-resolution crystal structure of the this compound-SMO complex is not yet available, molecular docking and structural studies of similar molecules like cyclopamine provide significant insights. These studies reveal that the binding pocket is a long, narrow cavity within the 7TM bundle.[5][7] this compound, like cyclopamine, is thought to occupy this pocket, making extensive contacts with the extracellular loops and the transmembrane helices.[5][8]

Interestingly, some studies suggest that while the primary inhibitory action of molecules like cyclopamine (and by extension, this compound) occurs at the TMD, they can also induce the accumulation of SMO in the primary cilium, a characteristic typically associated with SMO activation.[1] This suggests a complex interaction where this compound traps SMO in a conformation that allows for ciliary localization but prevents its signaling activity.

Inhibition of Downstream Signaling

By locking SMO in an inactive state, this compound effectively blocks the entire downstream Hedgehog signaling cascade. This prevents the activation of the GLI transcription factors. Consequently, the processing of full-length GLI proteins into their active forms is inhibited, and they are instead targeted for proteolytic cleavage into repressor forms. This abrogation of GLI activator function leads to the downregulation of Hh target genes, ultimately inhibiting cell proliferation and inducing apoptosis in Hh-dependent cells.[2]

Quantitative Data Summary

The inhibitory potency of this compound on the Hedgehog pathway has been quantified in various studies. The following table summarizes the key quantitative data available.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 500-700 nM | Various cellular assays | [2] |

Note: The binding affinity (Kd) for the this compound-SMO interaction has not been definitively reported in the reviewed literature. Further studies, such as competitive radioligand binding assays, are required to determine this value.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Uninhibited Hedgehog signaling pathway.

Caption: this compound-mediated inhibition of the Hedgehog pathway.

Caption: Experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Luciferase Reporter Assay for GLI Activity

This assay quantifies the transcriptional activity of GLI proteins, providing a robust readout of Hedgehog pathway activation.

Materials:

-

Hedgehog-responsive cells (e.g., Shh-LIGHT2 cells, which contain a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization).

-

This compound stock solution (dissolved in DMSO).

-

Hedgehog pathway agonist (e.g., SAG or Purmorphamine).

-

Dual-Luciferase® Reporter Assay System.

-

White, opaque 96-well plates.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed Shh-LIGHT2 cells in a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Cell Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the this compound dilutions for 1-2 hours.

-

Add a constant, predetermined concentration of a Hedgehog pathway agonist (e.g., SAG) to all wells except for the negative control.

-

Include appropriate controls: vehicle only (DMSO), agonist only, and a range of this compound concentrations.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Cell Lysis:

-

Remove the culture medium from the wells.

-

Wash the cells once with PBS.

-

Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

-

-

Luciferase Measurement:

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Add the Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.

-

Add the Stop & Glo® Reagent (Renilla luciferase substrate and firefly luciferase inhibitor) and measure the luminescence again.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Plot the normalized luciferase activity against the concentration of this compound.

-

Calculate the IC50 value of this compound using a suitable non-linear regression model.

-

Competitive Radioligand Binding Assay for Kd Determination

This assay is used to determine the binding affinity (Kd) of this compound for the SMO receptor by measuring its ability to compete with a radiolabeled ligand that has a known affinity for SMO.

Materials:

-

Cell membranes prepared from cells overexpressing the SMO receptor.

-

Radiolabeled SMO ligand (e.g., [³H]-cyclopamine or another suitable radiolabeled antagonist).

-

This compound stock solution.

-

Scintillation counter and scintillation fluid.

-

Glass fiber filters.

-

Filtration manifold.

Protocol:

-

Reaction Setup:

-

In a 96-well plate, combine the SMO-expressing cell membranes, a fixed concentration of the radiolabeled ligand, and a range of concentrations of unlabeled this compound.

-

Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known unlabeled SMO ligand).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 1-2 hours).

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC50 value of this compound from the competition curve.

-

Calculate the equilibrium dissociation constant (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki value is an approximation of the Kd for this compound.[9][10]

-

Quantitative PCR (qPCR) for Hedgehog Target Gene Expression

This method is used to quantify the changes in mRNA levels of Hedgehog target genes, such as GLI1 and PTCH1, in response to this compound treatment.[11][12]

Materials:

-

Hedgehog-responsive cells.

-

This compound stock solution.

-

Hedgehog pathway agonist (e.g., SAG).

-

RNA extraction kit.

-

cDNA synthesis kit.

-

SYBR Green or TaqMan qPCR master mix.

-

Primers for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Real-time PCR instrument.

Protocol:

-

Cell Treatment: Treat cells with this compound and/or a Hedgehog pathway agonist as described in the luciferase assay protocol.

-

RNA Extraction: After the incubation period, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction:

-

Set up the qPCR reactions in a 96- or 384-well plate. Each reaction should contain cDNA, qPCR master mix, and primers for either a target gene or a housekeeping gene.

-

Run the qPCR plate in a real-time PCR instrument using a standard cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

-

Compare the gene expression levels in this compound-treated cells to the agonist-only control to determine the extent of inhibition.[13][14][15][16][17]

-

Immunofluorescence for GLI1 Nuclear Translocation

This technique is used to visualize the subcellular localization of the GLI1 protein, specifically its translocation to the nucleus upon Hedgehog pathway activation, and the inhibition of this process by this compound.[18][19][20]

Materials:

-

Hedgehog-responsive cells grown on coverslips.

-

This compound stock solution.

-

Hedgehog pathway agonist (e.g., SAG).

-

Paraformaldehyde (PFA) for fixation.

-

Triton X-100 for permeabilization.

-

Blocking solution (e.g., bovine serum albumin or normal goat serum in PBS).

-

Primary antibody against GLI1.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

Protocol:

-

Cell Treatment: Treat cells on coverslips with this compound and/or a Hedgehog pathway agonist.

-

Fixation and Permeabilization:

-

Blocking and Antibody Incubation:

-

Wash with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Incubate with the primary anti-GLI1 antibody diluted in blocking solution overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash with PBS.

-

Counterstain the nuclei with DAPI.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the DAPI (blue) and GLI1 (e.g., green or red) channels.

-

Analyze the images to determine the extent of GLI1 nuclear localization in the different treatment groups.

-

Conclusion

This compound is a potent and specific inhibitor of the Hedgehog signaling pathway that acts through direct binding to the transmembrane domain of the SMO receptor. This interaction prevents the activation of downstream signaling, leading to the suppression of GLI-mediated transcription and subsequent inhibition of cell proliferation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other Hedgehog pathway modulators. A deeper understanding of the molecular interactions between this compound and SMO will be invaluable for the rational design of next-generation SMO antagonists with improved therapeutic indices for the treatment of Hedgehog-dependent cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. ptglab.com [ptglab.com]

- 4. Docking for Smoothened antagonist chemotypes not susceptible to a vismodegib-resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunofluorescence Microscopy Protocol [protocols.io]

- 6. Endogenous B-ring oxysterols inhibit the Hedgehog component Smoothened in a manner distinct from cyclopamine or side-chain oxysterols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Novel Smoothened Ligands Using Structure-Based Docking | PLOS One [journals.plos.org]

- 8. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 14. stackscientific.nd.edu [stackscientific.nd.edu]

- 15. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]

- 16. qPCR – Power SYBR Green Protocol [protocols.io]

- 17. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunocytochemistry/Immunofluorescence Protocol for Gli1 Antibody (NBP2-24662): Novus Biologicals [novusbio.com]

- 19. researchgate.net [researchgate.net]

- 20. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

Jervine from Veratrum californicum: A Technical Guide to its Biological Source, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jervine, a steroidal alkaloid of significant pharmacological interest, is notably produced by the plant species Veratrum californicum, commonly known as the California corn lily or Western false hellebore.[1][2] This technical guide provides an in-depth overview of the biological origin of this compound, its biosynthetic pathway within Veratrum californicum, and detailed methodologies for its extraction, isolation, and quantification. The information is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this potent bioactive compound. All quantitative data is presented in structured tables, and key experimental and biological pathways are visualized using diagrams.

Biological Source: Veratrum californicum

Veratrum californicum is a perennial herbaceous plant belonging to the Melanthiaceae family.[3] It is prevalent in high mountain meadows across western North America.[2][4] All parts of the plant are known to contain a variety of steroidal alkaloids, with this compound being one of the prominent constituents.[3][5] The concentration of these alkaloids, including this compound, can vary significantly depending on the plant part, geographical location, and growth stage.[6][7] Generally, the roots and rhizomes of V. californicum contain the highest concentrations of these alkaloids.[3][6][7]

Quantitative Analysis of this compound in Veratrum californicum

The quantification of this compound in Veratrum californicum is crucial for standardizing extracts and for pharmacological studies. Various analytical techniques have been employed to determine the concentration of this compound in different plant materials. High-performance liquid chromatography (HPLC) coupled with various detectors and ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the most common and accurate methods.[8][9][10]

| Plant Part | Species | This compound Concentration | Analytical Method | Reference |

| Rhizome | Veratrum nigrum | Up to 543.62 ng/g (after cholesterol treatment) | UHPLC-MS/MS | [9] |

| Not Specified | Veratrum spp. | Limit of Detection: 18.37 mg/kg | HPLC-ELSD | [8][11] |

| Plasma (Rat) | Not Applicable | Linear Range: 1.11 - 108 ng/mL | LC-MS/MS | [10][12] |

Table 1: Quantitative Data for this compound in Veratrum Species.

Biosynthesis of this compound

The biosynthesis of this compound in Veratrum species is a complex process that starts from cholesterol, which is synthesized via the mevalonic acid (MVA) pathway.[9][13] While the complete pathway is not fully elucidated, key steps have been identified.

The initial steps involve the conversion of cholesterol to solanidine, a common precursor for many steroidal alkaloids.[9] Subsequent enzymatic transformations, including hydroxylation, oxidation, and transamination, lead to the formation of the this compound backbone.[14] Studies have shown that cyclopamine, another major alkaloid in Veratrum, is a likely precursor to this compound.[13] The administration of 14C-labeled cyclopamine to V. grandiflorum resulted in the production of radioactive this compound.[13]

Caption: Proposed Biosynthetic Pathway of this compound from Acetate.

Experimental Protocols

Extraction of this compound from Veratrum californicum

A common method for the extraction of this compound and other alkaloids from Veratrum plant material involves solvent extraction.

Caption: General Workflow for this compound Extraction.

Detailed Protocol (Based on Patent CN101565445A): [15]

-

Material Preparation: Pulverize dried Veratrum medicinal material.

-

Extraction: Perform reflux extraction three times with 60-90% ethanol for 1-3 hours each time.

-

Filtration and Concentration: Combine the extracts, filter, and concentrate under reduced pressure to remove the ethanol.

-

Enrichment: Load the concentrated extract onto a macroporous adsorption resin column.

-

Washing: Wash the column with deionized water, followed by a dilute sodium hydroxide solution, and then a 10-60% ethanol solution to remove impurities.

-

Elution: Elute the target alkaloid components with 70-90% ethanol.

-

Final Concentration: Concentrate the eluate under reduced pressure to obtain the crude alkaloid extract containing this compound.

Quantification of this compound by HPLC-ELSD

This method is suitable for the quantitative determination of this compound in raw plant material.[8][11]

Caption: Workflow for this compound Quantification by HPLC-ELSD.

Detailed Protocol (Based on Wei et al., 2008): [8]

-

Chromatographic System: Reversed-phase high-performance liquid chromatography (HPLC) system coupled with an evaporative light scattering detector (ELSD).

-

Column: Kromasil C8 (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.

-

0-5 min: 20% acetonitrile

-

5-30 min: 20%-40% acetonitrile

-

30-40 min: 40%-20% acetonitrile

-

40-45 min: 20% acetonitrile

-

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 35°C.

-

ELSD Settings: Drift tube temperature of 98°C and a nitrogen flow rate of 2.2 L/min.

-

Quantification: A calibration curve is generated using this compound standards over a linear range (e.g., 42.05-980 mg/L).

Quantification of this compound by UHPLC-MS/MS

This highly sensitive method is suitable for quantifying low concentrations of this compound, for instance in biological matrices.[9]

Detailed Protocol (Based on Szwaiger et al., 2021): [9]

-

Extraction: Ultrasonication of plant material with a chloroform and ammonia hydroxide solution (20:3).

-

Chromatographic System: Ultra-performance liquid chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer (MS/MS).

-

Column: Kinetex XB-C18 LC column (50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile (solvent A) and water with 0.01% formic acid (solvent B).

-

Detection: Multiple Reaction Monitoring (MRM) mode on the mass spectrometer.

-

MRM Transitions for this compound: m/z 425.89/313.10 and 425.89/114.0.

-

Conclusion

Veratrum californicum is a rich and primary biological source of the steroidal alkaloid this compound. Understanding its biosynthesis and employing robust analytical methods for its extraction and quantification are fundamental for advancing research into its pharmacological properties and potential therapeutic applications. The protocols and data presented in this guide offer a solid foundation for scientists and researchers working with this important natural product.

References

- 1. Veratrum californicum - Wikipedia [en.wikipedia.org]

- 2. Veratrum [worldbotanical.com]

- 3. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Steroidal Alkaloid Variation in Veratrum californicum as Determined by Modern Methods of Analytical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Determination of this compound and veratramine in Veratrum plants using high performance liquid chromatography coupled with evaporative light scattering detection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Representational Difference Analysis of Transcripts Involved in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of Veratramine and this compound from Alcohol Extracts of Radix Veratri - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medicinal history of North American Veratrum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elucidating steroid alkaloid biosynthesis in Veratrum californicum: production of verazine in Sf9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN101565445A - Method for preparing high-purity veratramine and this compound - Google Patents [patents.google.com]

Jervine's Interaction with the Smoothened (SMO) Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interaction between the steroidal alkaloid Jervine and the Smoothened (SMO) protein, a critical component of the Hedgehog (Hh) signaling pathway. The aberrant activation of this pathway is implicated in the development of various cancers, making SMO an attractive target for therapeutic intervention. This compound, a naturally occurring compound, serves as a potent inhibitor of this pathway through its direct engagement with SMO.

Core Interaction: this compound and Smoothened

This compound is a steroidal alkaloid originally isolated from plants of the Veratrum genus.[1][2] It is structurally related to cyclopamine and functions as an antagonist of the Hedgehog signaling pathway.[1] The primary mechanism of this compound's inhibitory action is its direct binding to the Smoothened (SMO) protein.[1][3] SMO is a seven-transmembrane protein that plays a pivotal role in transducing the Hedgehog signal across the cell membrane.[4][5] By binding to the transmembrane domain of SMO, this compound prevents the protein from adopting its active conformation, thereby blocking downstream signaling events.[3][6] This leads to the accumulation of inactivated SMO in the primary cilium.[6][7]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound as a Hedgehog signaling inhibitor has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the efficacy of a compound in inhibiting a specific biological or biochemical function.

| Parameter | Value (nM) | Assay Context | Reference |

| IC50 | 500-700 | Inhibition of Hedgehog signaling | [8][9][10] |

| IC50 | 500 | Inhibition of lipid-modified (octylated) Sonic Hedgehog (SHH) in mouse S12 cells (luciferase reporter gene assay) | [8] |

The Hedgehog Signaling Pathway and this compound's Point of Intervention

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[11] Its dysregulation can lead to tumorigenesis.[6] The canonical pathway involves a series of protein interactions that are modulated by the binding of a Hedgehog ligand.

In the "Off" State (Absence of Hedgehog Ligand):

The twelve-pass transmembrane protein Patched (PTCH) localizes to the primary cilium and inhibits the activity of SMO.[12] This prevents SMO from accumulating in the cilium and initiating downstream signaling.[12] The GLI family of transcription factors (GLI1, GLI2, and GLI3) are sequestered in the cytoplasm by a protein complex that includes Suppressor of Fused (SUFU).[4][13] This complex facilitates the proteolytic cleavage of GLI proteins into their repressor forms (GliR), which then translocate to the nucleus to repress the transcription of Hedgehog target genes.[13]

In the "On" State (Presence of Hedgehog Ligand):

The binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH alleviates its inhibition of SMO.[12][13] This allows SMO to translocate to and accumulate in the primary cilium, where it becomes activated.[14][15] Activated SMO triggers a cascade of events that leads to the dissociation of the SUFU-GLI complex.[13] This prevents the proteolytic cleavage of GLI proteins, allowing the full-length activator forms (GliA) to translocate to the nucleus and activate the transcription of target genes involved in cell proliferation, survival, and differentiation.[4][13]

This compound's Intervention:

This compound directly binds to the SMO protein, effectively locking it in an inactive conformation, even in the presence of an upstream activating signal (i.e., Hedgehog ligand bound to PTCH). This prevents the downstream activation of the GLI transcription factors, thus inhibiting the entire signaling cascade.

Caption: The Hedgehog signaling pathway and this compound's inhibitory action on SMO.

Experimental Protocols

The investigation of this compound's interaction with SMO and its effect on the Hedgehog pathway involves a variety of established experimental protocols.

Cell-Based Hedgehog Signaling Assay (Luciferase Reporter)

This assay is used to quantify the activity of the Hedgehog signaling pathway in response to activators and inhibitors.[16]

1. Cell Culture and Plating:

-

Culture NIH-3T3 cells that are stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).[16]

-

Seed the cells into 96-well plates and grow to confluence.[16]

2. Compound Treatment:

-

Prepare serial dilutions of this compound in a low-serum culture medium.

-

Treat the cells with the this compound dilutions and a Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or a small molecule agonist like SAG).[16] Include appropriate positive (agonist only) and negative (vehicle only) controls.

3. Incubation:

-

Incubate the plate for 24-48 hours to allow for changes in reporter gene expression.[16]

4. Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[16]

5. Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (CCK-8)

This assay assesses the effect of this compound on the proliferation of cancer cell lines with an active Hedgehog pathway.[3][17]

1. Cell Seeding:

-

Seed cells (e.g., MUTZ-1 myelodysplastic syndrome cells) into 96-well plates at a predetermined density.[3]

2. This compound Treatment:

-

After allowing the cells to adhere, treat them with various concentrations of this compound.[3]

3. Incubation:

-

Incubate the cells for different time points (e.g., 24, 48, 72 hours).[3]

4. CCK-8 Reagent Addition:

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

5. Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

-

Calculate the cell proliferation rate relative to untreated control cells.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This method is used to detect and quantify apoptosis (programmed cell death) induced by this compound.[17][18]

1. Cell Treatment:

-

Treat cells with different concentrations of this compound for a specified period.

2. Cell Harvesting and Staining:

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in the binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

4. Data Quantification:

-

Quantify the percentage of apoptotic cells in each treatment group.[18]

Gene and Protein Expression Analysis

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of Hedgehog pathway components (e.g., SMO, GLI1) and downstream target genes.[17][18]

Western Blotting: This method is employed to detect and quantify the protein levels of SMO, GLI1, and other pathway-related proteins (e.g., BCL2, Cyclin D1).[3][18]

Caption: A conceptual workflow for investigating this compound's effects on the Hh pathway.

Conclusion

This compound is a well-characterized inhibitor of the Hedgehog signaling pathway that acts through the direct binding and antagonism of the Smoothened protein. Its ability to potently disrupt this critical oncogenic pathway underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other SMO inhibitors, facilitating a deeper understanding of their molecular mechanisms and a more rapid translation to clinical applications.

References

- 1. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound – A Sonic Hedgehog Gene Pathway Antagonist – Aphios [aphios.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Smoothened Adopts Multiple Active and Inactive Conformations Capable of Trafficking to the Primary Cilium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Smoothened adopts multiple active and inactive conformations capable of trafficking to the primary cilium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. web.stanford.edu [web.stanford.edu]

- 17. tandfonline.com [tandfonline.com]

- 18. [Effect of Sonic Hedgehog Signal Pathway Inhibitor this compound on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Nexus of Jervine and Cyclopamine: A Technical Guide to their Role in Hedgehog Signaling Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jervine and cyclopamine, two naturally occurring steroidal alkaloids isolated from plants of the Veratrum genus, are potent modulators of the Hedgehog (Hh) signaling pathway. Their profound teratogenic and potential anti-cancer properties stem from a close structural relationship that dictates their shared mechanism of action. This technical guide provides an in-depth exploration of the structural nuances, biosynthetic origins, and functional implications of this compound and cyclopamine, with a focus on their interaction with the Smoothened (Smo) receptor. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in developmental biology and oncology.

Structural Relationship: A Tale of a Single Ketone

This compound and cyclopamine share a complex hexacyclic C-nor-D-homosteroid skeleton. The pivotal difference between these two molecules lies at the C-11 position. This compound possesses a ketone group at this position, whereas cyclopamine, also known as 11-deoxothis compound, has a methylene group. This seemingly minor structural variance has subtle implications for their biological activity, though both compounds are recognized as potent inhibitors of the Hedgehog signaling pathway.

Chemical Structures:

-

This compound: C₂₇H₃₉NO₃

-

Cyclopamine: C₂₇H₄₁NO₂

Biosynthetic Pathway: A Shared Origin from Cholesterol

The biosynthesis of both this compound and cyclopamine is believed to originate from the common sterol precursor, cholesterol. While the complete enzymatic cascade is still under investigation, key steps have been elucidated. The pathway involves a series of hydroxylations, oxidations, and transaminations to form a key intermediate, verazine. Subsequent enzymatic modifications on the steroid backbone lead to the formation of the characteristic C-nor-D-homo steroid core and the appended piperidine ring, ultimately yielding cyclopamine. This compound is then synthesized from cyclopamine through the oxidation of the C-11 position.

Caption: Proposed biosynthetic pathway of this compound and cyclopamine from cholesterol.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The primary mechanism through which this compound and cyclopamine exert their biological effects is the inhibition of the Hedgehog signaling pathway.[1] This pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. Both molecules act as direct antagonists of Smoothened (Smo), a seven-transmembrane receptor that is a key positive regulator of the Hh pathway.[2]

In the absence of the Hedgehog ligand, the receptor Patched (Ptch) inhibits Smo. Upon binding of Hedgehog to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which in turn regulate the expression of Hh target genes. This compound and cyclopamine bind directly to the heptahelical bundle of Smo, stabilizing it in an inactive conformation and preventing downstream signaling, even in the presence of the Hedgehog ligand.[3][4]

Caption: Inhibition of the Hedgehog signaling pathway by this compound and cyclopamine.

Quantitative Data Summary

The inhibitory potency of this compound and cyclopamine has been quantified in various assays. The following table summarizes key inhibitory concentrations (IC₅₀) and dissociation constants (Kᵢ).

| Compound | Assay | Cell Line / System | IC₅₀ / Kᵢ | Reference |

| Cyclopamine | Hh Pathway Inhibition (Shh-LIGHT2) | NIH/3T3 | 300 nM | [3] |

| Hh-dependent Pax7 expression | Chick neural plate explants | 24 nM | [5] | |

| This compound | Hh Pathway Inhibition (Shh-LIGHT2) | Mouse S12 cells | 500-700 nM | [6] |

| BODIPY-cyclopamine | Hh Pathway Inhibition (Shh-LIGHT2) | NIH/3T3 | 150 nM | [3] |

| KAAD-cyclopamine | Competitive Binding vs BODIPY-cyclopamine | Smo-expressing COS-1 cells | Kᵢ = 23 nM | [7] |

Experimental Protocols

Hedgehog Signaling Inhibition Assay (Shh-LIGHT2 Luciferase Reporter Assay)

This assay quantitatively measures the activity of the Hedgehog signaling pathway in response to inhibitors. It utilizes a mouse embryonic fibroblast cell line (NIH/3T3) stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization (Shh-LIGHT2 cells).

Caption: Workflow for the Shh-LIGHT2 luciferase reporter assay.

Methodology:

-

Cell Culture: Culture Shh-LIGHT2 cells in DMEM supplemented with 10% bovine calf serum and appropriate selection antibiotics.

-

Plating: Seed cells into 96-well plates at a density that will result in a confluent monolayer at the time of the assay.

-

Treatment: After 24 hours, replace the medium with low-serum medium (0.5% BCS) containing a constant concentration of Sonic Hedgehog (Shh)-conditioned medium (to activate the pathway) and varying concentrations of the test compound (this compound or cyclopamine).

-

Incubation: Incubate the cells for 30-48 hours to allow for pathway activation and reporter gene expression.

-

Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Smoothened Competitive Binding Assay

This assay determines the binding affinity of unlabeled ligands (like this compound or cyclopamine) to Smoothened by measuring their ability to compete with a fluorescently labeled ligand (e.g., BODIPY-cyclopamine) for binding to Smo.

Methodology:

-

Cell Culture and Transfection: Culture COS-1 or HEK293 cells and transiently transfect them with a Smoothened expression vector.

-

Incubation with Ligands: Harvest the cells and incubate them with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the unlabeled competitor (this compound or cyclopamine) in a suitable binding buffer.

-

Washing: After incubation to reach equilibrium, wash the cells to remove unbound ligands.

-

Flow Cytometry Analysis: Analyze the cell-associated fluorescence using a flow cytometer. The decrease in fluorescence intensity with increasing concentrations of the unlabeled competitor indicates displacement of the fluorescent ligand.

-

Data Analysis: Plot the percentage of specific binding of BODIPY-cyclopamine against the logarithm of the competitor concentration. Fit the data to a one-site competitive binding model to calculate the Kᵢ value of the unlabeled ligand.

Conclusion

This compound and cyclopamine, distinguished by a single ketone group, represent a fascinating example of how subtle structural modifications can be tolerated for a shared, potent biological activity. Their direct inhibition of the Smoothened receptor provides a powerful tool for dissecting the Hedgehog signaling pathway and offers a promising scaffold for the development of novel therapeutics for cancers driven by aberrant Hh signaling. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to further explore the therapeutic potential of these and related compounds.

References

- 1. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. web.stanford.edu [web.stanford.edu]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]

- 7. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

Jervine's Role in Inducing Cyclopia and Holoprosencephaly: A Technical Guide

Abstract: This technical guide provides an in-depth examination of jervine, a steroidal alkaloid derived from plants of the Veratrum genus. This compound is a potent teratogen known for its ability to induce severe congenital malformations, most notably cyclopia and holoprosencephaly (HPE), in vertebrates.[1] Its biological activity stems from its role as a specific inhibitor of the Sonic Hedgehog (Shh) signaling pathway, a critical cascade in embryonic development.[1][2] This document details the molecular mechanism of this compound's action, summarizes quantitative data from key teratogenicity studies, outlines experimental protocols for inducing and studying its effects, and provides visual representations of the pertinent biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the fields of developmental biology, toxicology, and oncology.

Introduction

This compound is a naturally occurring steroidal alkaloid found in plants of the genus Veratrum, such as Veratrum californicum (corn lily or false hellebore).[3][4] Historically, observations of cyclopic lambs born to ewes that had ingested V. californicum during a specific period of gestation led to the identification of this compound and the related compound cyclopamine as the causative teratogenic agents.[3][5] These compounds have since become invaluable tools in developmental biology for their specific and potent inhibition of the Sonic Hedgehog (Shh) signaling pathway.[6]

Holoprosencephaly (HPE) is a spectrum of developmental defects resulting from the incomplete cleavage of the embryonic forebrain (prosencephalon) into two distinct hemispheres.[7] Cyclopia, the most severe form of HPE, is characterized by the failure of the eye fields to separate, resulting in a single, centrally located eye.[8] By disrupting the Shh pathway, which is fundamental for patterning the ventral midline of the developing central nervous system, this compound provides a chemical model to study the etiology of these devastating birth defects.[1][9]

Mechanism of Action: Inhibition of the Sonic Hedgehog Pathway

The teratogenic effects of this compound are a direct consequence of its antagonism of the Sonic Hedgehog (Shh) signaling pathway.[4] This pathway is crucial for the development of numerous structures in the embryo, including the brain, spinal cord, and limbs.

In the canonical Shh pathway, the ligand Shh binds to its receptor, Patched (PTCH1), a 12-pass transmembrane protein. This binding relieves the inhibitory effect of PTCH1 on Smoothened (SMO), a 7-pass transmembrane protein.[1] The activation of SMO initiates an intracellular signaling cascade that ultimately leads to the activation of the GLI family of transcription factors. Activated GLI proteins translocate to the nucleus and regulate the expression of Shh target genes, which control cell fate, proliferation, and patterning.

This compound exerts its inhibitory effect by binding directly to the Smoothened protein.[1][2][10] This interaction prevents the conformational change in SMO that is necessary for its activation, even in the presence of the Shh ligand. Consequently, the downstream signaling cascade is blocked, the GLI transcription factors remain inactive, and the expression of Shh target genes is suppressed. The disruption of this pathway during critical periods of gastrulation and neurulation leads to the severe midline defects characteristic of holoprosencephaly.[9]

Quantitative Data on this compound's Teratogenic Effects

The teratogenic potential of this compound is highly dependent on the dose, timing of administration, and animal species. The critical window for inducing cyclopia and HPE corresponds to the period of forebrain development and neural tube closure.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/Assay Type | Reference |

| IC₅₀ (Hedgehog Signaling) | 500-700 nM | Shh-responsive cells | [2] |

| Proliferation Inhibition | Concentration-dependent | MUTZ-1 MDS cell line | [11][12] |

| Apoptosis Induction | Concentration-dependent | MUTZ-1 MDS cell line | [12] |

Table 2: this compound-Induced Teratogenesis in Animal Models

| Species | Gestation Day (GD) of Administration | Dose (mg/kg body weight) | Route | Observed Malformations | Reference |

| Sheep | GD 13-14 | 0.88 (ground V. californicum root) | Oral | Cyclopia, deformed facial bones | [5] |

| Mouse (C57BL/6J) | GD 8, 9, or 10 | 70, 150, 300 | Gavage | Cleft lip/palate, micrognathia, limb malformations | [13] |

| Mouse (A/J) | GD 8, 9, or 10 | 70, 150, 300 | Gavage | Cleft lip/palate, micrognathia, limb malformations | [13] |

| Mouse (Swiss Webster) | - | - | - | Resistant to this compound-induced terata | [13][14] |

| Rat (Sprague-Dawley) | GD 6-9 | - | - | Insensitive/Resistant to this compound | [13][14] |

| Hamster (Golden) | GD 7 | Not specified, but highly sensitive | Gavage | Cebocephaly, harelip/cleft palate, exencephaly | [14] |

Note: Sensitivity to this compound is highly species- and even strain-dependent. Hamsters are extremely sensitive, while certain strains of mice and rats are relatively resistant.[13][14]

Experimental Protocols

Inducing holoprosencephaly with this compound requires precise administration during a narrow window of embryonic development. The following provides a generalized methodology based on protocols described for this compound and the related teratogen cyclopamine.

Animal Model and Timed Pregnancies

-

Animal Selection: Choose a sensitive species and strain, such as the C57BL/6J mouse or Golden hamster.[13][14]

-

Housing and Mating: House animals under controlled conditions (12-hour light/dark cycle, ad libitum access to food and water). Establish timed pregnancies by housing females with males overnight. The morning of the discovery of a vaginal plug is designated as Gestational Day 0 (GD 0).

This compound Preparation and Administration

-

Vehicle Preparation: this compound is soluble in ethanol and methanol but often administered as a suspension for in vivo studies.[4] A common vehicle is a solution of dimethyl sulfoxide (DMSO) and a carrier like polyethylene glycol (PEG300) and Tween80 in water.[2]

-

Dose Calculation: Prepare the this compound solution to deliver the desired dose (e.g., 70-300 mg/kg for mice) in a standard volume based on the animal's body weight.[13]

-

Administration: On the target gestation day (e.g., GD 8 for mice), administer the calculated dose to the pregnant female via oral gavage.[13] This ensures a precise and consistent dosage. Control animals should receive the vehicle only.

Embryo Collection and Analysis

-

Collection: Euthanize pregnant females at a predetermined time point (e.g., GD 17-18 for mice) before term. Dissect the uterine horns to collect the fetuses.

-

Morphological Analysis: Examine fetuses for gross external malformations, including craniofacial defects (cyclopia, cebocephaly, cleft palate), limb abnormalities, and overall growth retardation.[13]

-

Histological Analysis: Fix embryos in an appropriate solution (e.g., 4% paraformaldehyde). Process for paraffin or cryosectioning to examine the internal structures of the brain and face for evidence of incomplete forebrain cleavage and other neural tube defects.

-

Molecular Analysis: For mechanistic studies, embryos can be collected at earlier time points (e.g., 12-24 hours post-treatment). Tissues can be dissected for analysis of gene expression (e.g., via in situ hybridization or RT-qPCR) to confirm the downregulation of Shh pathway target genes like Gli1 and Ptc1.[12][15]

Conclusion

This compound is a powerful teratogen that acts as a specific inhibitor of the Smoothened protein within the Sonic Hedgehog signaling pathway. This mechanism of action makes it a critical chemical tool for investigating the molecular underpinnings of embryonic development and the pathogenesis of congenital malformations like cyclopia and holoprosencephaly. The data and protocols summarized in this guide provide a framework for researchers to utilize this compound in studies of developmental biology, toxicology, and Shh-dependent cancers. Understanding the dose-response relationships and species-specific sensitivities is paramount for the successful design and interpretation of such experiments.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Veratrum californicum - Wikipedia [en.wikipedia.org]

- 4. This compound – A Sonic Hedgehog Gene Pathway Antagonist – Aphios [aphios.com]

- 5. Guide to Poisonous Plants â College of Veterinary Medicine and Biomedical Sciences â Colorado State University [poisonousplants.cvmbs.colostate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Holoprosencephaly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclopia - Wikipedia [en.wikipedia.org]

- 9. The teratogenic Veratrum alkaloid cyclopamine inhibits sonic hedgehog signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of Veratramine and this compound from Alcohol Extracts of Radix Veratri - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. [Effect of Sonic Hedgehog Signal Pathway Inhibitor this compound on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression of Veratrum alkaloid teratogenicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Teratogenic effects of cyclopamine and this compound in rats, mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. JCI - Temporal perturbations in sonic hedgehog signaling elicit the spectrum of holoprosencephaly phenotypes [jci.org]

The Historical Odyssey of Jervine: From Botanical Observation to Molecular Target

An In-depth Technical Guide on the Discovery and Isolation of a Potent Steroidal Alkaloid

For researchers, scientists, and drug development professionals, the story of Jervine's discovery and isolation is a compelling narrative of scientific inquiry, tracing a path from early botanical observations and toxicological studies to the elucidation of its complex chemical structure and, ultimately, its crucial role as a modulator of the Hedgehog signaling pathway. This guide provides a comprehensive overview of this journey, detailing the key historical milestones, experimental protocols, and the molecular mechanism that makes this compound a subject of ongoing scientific interest.

A Century of Discovery: The Historical Timeline of this compound

The story of this compound is intrinsically linked to the study of the Veratrum genus of plants, commonly known as false hellebore or corn lily. For centuries, these plants were recognized for their toxic properties, leading to their use in traditional medicine and as pesticides.[1] It was not until the 19th and early 20th centuries, with the advent of modern chemistry, that scientists began to unravel the chemical constituents responsible for their potent biological activity.

The first isolation of alkaloids from Veratrum species dates back to the early 19th century. However, the specific isolation of this compound from Veratrum californicum was a much later achievement, accomplished in 1943.[2] This breakthrough was followed by intensive efforts to determine its intricate steroidal structure, a feat accomplished by Fried and colleagues in 1951. A significant milestone in understanding this compound's biological significance came with the discovery of its teratogenic effects, which were later linked to its ability to inhibit the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular growth.[3]

Quantitative Profile of this compound

The following table summarizes the key physicochemical properties of this compound, providing a ready reference for researchers.

| Property | Value |

| Molecular Formula | C₂₇H₃₉NO₃ |

| Molecular Weight | 425.6 g/mol [3] |

| Melting Point | 243.5-244.5 °C[3] |

| Appearance | White to off-white crystalline powder[1] |

| Solubility | Soluble in ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, and chloroform.[1][3][4] |

| Optical Rotation | [α]D²⁰ -150° (ethanol); [α]D²⁰ -167.6° (chloroform) |

| UV Absorption Maxima | 250 nm (ε = 15,000), 360 nm (ε = 60) |

| IC₅₀ (Hedgehog pathway) | 500-700 nM[5] |

Experimental Protocols: From Plant to Pure Compound

The isolation and purification of this compound from its natural source, primarily the roots and rhizomes of Veratrum species, involve a multi-step process. The following protocols are generalized representations of methodologies described in the scientific literature.

Extraction of Crude Alkaloids

Objective: To extract a mixture of alkaloids, including this compound, from the plant material.

Methodology:

-

Preparation of Plant Material: The dried roots and rhizomes of Veratrum californicum are ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction using a suitable organic solvent. Ethanol is a commonly used solvent for this purpose. The extraction can be performed at room temperature with percolation or more efficiently using a Soxhlet apparatus with refluxing solvent.[5]

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure to remove the solvent, yielding a crude alkaloid-rich residue.

Purification of this compound

Objective: To isolate this compound from the crude alkaloid mixture.

Methodology:

-

Acid-Base Extraction (Optional but recommended): The crude residue can be dissolved in an acidic aqueous solution to protonate the basic alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar organic solvent to remove neutral impurities. The pH of the aqueous layer is subsequently raised with a base to deprotonate the alkaloids, causing them to precipitate or allowing for their extraction into an immiscible organic solvent.

-

Chromatographic Separation: Column chromatography is a key step in separating this compound from other closely related alkaloids.

-

Adsorbent: Silica gel or alumina are commonly used as the stationary phase.

-

Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate, chloroform-methanol) is used to elute the compounds from the column. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Recrystallization: The fractions enriched with this compound are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent or solvent mixture (e.g., methanol-water) to obtain pure crystalline this compound.[3]

The Molecular Target: this compound and the Hedgehog Signaling Pathway

A pivotal discovery in this compound research was the elucidation of its mechanism of action as a potent inhibitor of the Hedgehog (Hh) signaling pathway. This pathway plays a fundamental role in embryonic development and is aberrantly activated in various cancers. This compound exerts its effects by directly binding to and inhibiting the G protein-coupled receptor-like protein Smoothened (Smo), a key transducer of the Hh signal.[6]

In the absence of the Hedgehog ligand, the receptor Patched (Ptch) inhibits the activity of Smo. Upon binding of the Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to become active. Activated Smo then initiates a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors, which translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, differentiation, and survival.

This compound's binding to Smo prevents its activation, even in the presence of the Hedgehog ligand. This blockade of Smo activity effectively shuts down the entire downstream signaling cascade, leading to the inhibition of Gli-mediated transcription. This mechanism underlies both the teratogenic effects of this compound and its potential as an anticancer agent.

References

- 1. This compound – A Sonic Hedgehog Gene Pathway Antagonist – Aphios [aphios.com]

- 2. Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Supplier | 469-59-0 | Hello Bio [hellobio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

The Abundance of Jervine in Veratrum Species: A Technical Guide for Researchers

An in-depth exploration of the natural occurrence of the steroidal alkaloid jervine across various Veratrum species, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its quantification, the methodologies for its analysis, and its biological context.

This compound, a C-nor-D-homo-steroidal alkaloid found in plants of the Veratrum genus, has garnered significant scientific interest due to its potent biological activities. Notably, it is a known inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cellular proliferation that is often dysregulated in various cancers.[1][2] This inhibitory action, mediated through direct binding to the Smoothened (SMO) protein, makes this compound and its derivatives promising candidates for anticancer drug development.[2][3] Understanding the natural abundance of this compound in different Veratrum species is crucial for sourcing, standardization, and the development of efficient extraction and purification protocols.

Quantitative Abundance of this compound

The concentration of this compound varies significantly among different Veratrum species and even between different parts of the same plant. The rhizomes and roots are generally reported to contain the highest concentrations of steroidal alkaloids, including this compound.[4][5] A summary of reported quantitative data for this compound in various Veratrum species is presented below.

| Veratrum Species | Plant Part | This compound Content | Method of Analysis | Reference(s) |

| Veratrum maackii | Roots | ~1.3 mg/g dry weight | Not specified | [2][6] |

| Leaves | ~0.1 mg/g dry weight | Not specified | [2][6] | |

| Veratrum nigrum | Roots | ~0.4 mg/g dry weight | Not specified | [2][6] |

| Leaves | ~0.2 mg/g dry weight | Not specified | [6] | |

| Veratrum lobelianum | Tincture (Veratrum Aqua) | 136 - 170 µg/mL | HPLC-DAD | [1] |

| Veratrum species (unspecified) | Raw Material | Limit of Detection: 18.37 mg/kg | HPLC-ELSD | [7] |

It is important to note that alkaloid content can be influenced by various factors, including geographic location, harvest time, and environmental conditions.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in Veratrum plant material is essential for research and drug development. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common analytical technique employed.

Extraction of this compound from Plant Material

A generalized protocol for the extraction of this compound from dried and powdered Veratrum rhizomes is as follows:

-

Sample Preparation: The plant material (typically rhizomes and roots) is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Solvent Extraction: The powdered plant material is extracted with an organic solvent, often with the addition of a base to ensure the alkaloids are in their free base form. Common solvent systems include:

-

Extraction Method:

-

Ultrasonic Extraction: The plant material is suspended in the extraction solvent and subjected to ultrasonication for a specified period (e.g., 30 minutes). This method uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.

-

Reflux Extraction: The plant material is heated with the solvent under reflux for a set duration (e.g., 1-3 hours). This technique is effective but can be time-consuming.[9]

-

-

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to yield a concentrated crude extract.

Sample Cleanup

To remove interfering substances from the crude extract, a cleanup step is often necessary before chromatographic analysis.

-

Liquid-Liquid Extraction: The crude extract can be partitioned between an acidic aqueous solution and an immiscible organic solvent to separate the basic alkaloids from neutral and acidic compounds.

-

Solid-Phase Extraction (SPE): SPE is a highly effective method for sample cleanup and concentration. A typical SPE protocol for this compound might involve:

-

Cartridge: A C18 or similar reversed-phase cartridge.

-

Conditioning: The cartridge is conditioned with methanol followed by water.

-

Loading: The crude extract, dissolved in an appropriate solvent, is loaded onto the cartridge.

-

Washing: The cartridge is washed with a weak solvent to remove polar impurities.

-

Elution: this compound and other alkaloids are eluted with a stronger organic solvent, such as methanol or acetonitrile.

-

HPLC Analysis

The purified and concentrated extract is then analyzed by HPLC.

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

-

Column: A reversed-phase column, such as a Kromasil C8 or a C18 column, is commonly used.[7]

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (often containing a modifier like trifluoroacetic acid or formic acid) and an organic phase (acetonitrile or methanol). An example of a gradient elution is: 20% acetonitrile for the first 5 minutes, then a linear gradient to 40% acetonitrile over 25 minutes.[7]

-

Detection:

-

Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile compounds that lack a strong UV chromophore, like this compound.[7]

-

Mass Spectrometry (MS/MS): HPLC coupled with tandem mass spectrometry provides high sensitivity and selectivity for the quantification of this compound, especially in complex matrices.[10]

-

-

Quantification: this compound concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards of this compound.

Signaling Pathways and Biosynthesis

Hedgehog Signaling Pathway Inhibition by this compound

This compound exerts its biological effects primarily through the inhibition of the Hedgehog signaling pathway. This pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is implicated in several cancers. This compound directly binds to the G protein-coupled receptor-like protein Smoothened (SMO), which is a key transducer of the Hh signal.[2][3]

Biosynthesis of this compound

The biosynthesis of this compound, like other steroidal alkaloids in Veratrum, begins with cholesterol. While the entire pathway is not yet fully elucidated, key initial enzymatic steps leading to the formation of the intermediate verazine have been identified in Veratrum californicum.[11] These steps are catalyzed by a series of cytochrome P450 enzymes (CYPs) and a transaminase.

This technical guide provides a foundational understanding of the natural abundance of this compound in Veratrum species, the methodologies for its analysis, and its biological significance. This information is intended to support further research into the pharmacological potential of this important class of natural products.

References

- 1. Quantitative Content Parameter in the Standardization of Veratrum Aqua, Veratrum Lobelianum Bernh. Based Drug | Melnik | Drug development & registration [pharmjournal.ru]

- 2. Comparative transcriptome analysis of Veratrum maackii and Veratrum nigrum reveals multiple candidate genes involved in steroidal alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phthiraptera.myspecies.info [phthiraptera.myspecies.info]

- 4. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]